molecular formula C25H22N4O4 B2689024 1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251627-30-1

1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2689024
CAS RN: 1251627-30-1
M. Wt: 442.475
InChI Key: NZCCIQSLUABKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an amide, a naphthyridine ring, and a methoxyphenyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the naphthyridine ring, followed by the introduction of the amide and methoxyphenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthyridine ring system is a rigid, planar structure, while the amide and methoxyphenyl groups could potentially rotate around their respective bonds, giving the molecule a certain degree of flexibility .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions, while the methoxyphenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Novel Heterocyclic Systems

Research has explored the chemical transformations of related naphthyridine derivatives, leading to the synthesis of novel heterocyclic systems. For instance, the compound 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide underwent Hofmann rearrangement and subsequent reactions to yield new heterocycles like 6-(4-methoxyphenyl)-2-methylpyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one. These transformations showcase the compound's utility in generating new molecular entities with potential applications in materials science and pharmaceuticals (Deady & Devine, 2006).

Antimicrobial Agents

The structural analogues of naphthyridine derivatives have been synthesized and evaluated for their antibacterial activity. One study focused on pyridonecarboxylic acids as antibacterial agents, synthesizing compounds with substituted cyclic amino groups at C-7. These compounds exhibited significant in vitro and in vivo antibacterial potency, highlighting the core structure's potential as a scaffold for developing new antibacterial drugs (Egawa et al., 1984).

Cytotoxic Activity

Investigations into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have extended to evaluate their cytotoxic activities. These studies found that certain derivatives exhibit potent cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy research (Deady et al., 2005).

Electrochromic Materials

Research on the development of electrochromic materials has utilized derivatives of naphthalene, indicating the compound's relevance in creating smart materials. For example, the synthesis of polyamides bearing naphthalene units has led to materials with significant electrochromic properties, useful in various applications like smart windows and displays (Hsiao & Han, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it could interact with biological targets such as proteins or DNA. If it’s a catalyst or a reagent in a chemical reaction, its mechanism of action would involve facilitating or participating in the transformation of other molecules .

Safety and Hazards

Like all chemicals, this compound should be handled with care. The specific safety hazards would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard .

Future Directions

The future research directions for this compound could involve studying its properties in more detail, exploring its potential uses, and developing more efficient methods for its synthesis .

properties

IUPAC Name

1-[2-(4-methoxyanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-16-8-13-20-23(31)21(25(32)28-17-6-4-3-5-7-17)14-29(24(20)26-16)15-22(30)27-18-9-11-19(33-2)12-10-18/h3-14H,15H2,1-2H3,(H,27,30)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCCIQSLUABKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.